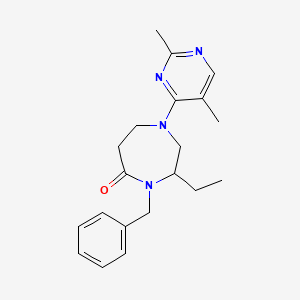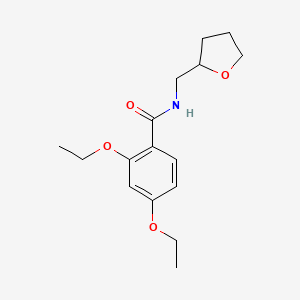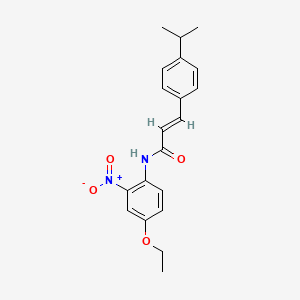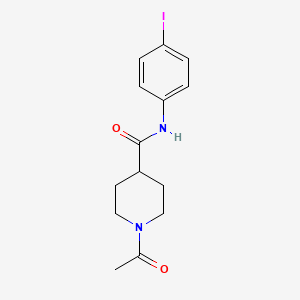![molecular formula C13H19NO B5293435 N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B5293435.png)
N-[1-(4-ethylphenyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-ethylphenyl)ethyl]propanamide, also known as NEPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NEPEP belongs to the class of amides and is synthesized by the reaction of 4-ethylphenylacetic acid with propanoyl chloride.
Mécanisme D'action
The exact mechanism of action of N-[1-(4-ethylphenyl)ethyl]propanamide is not fully understood. However, it is believed to modulate the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By modulating GABA receptor activity, N-[1-(4-ethylphenyl)ethyl]propanamide may reduce neuronal excitability and provide therapeutic benefits.
Biochemical and Physiological Effects:
N-[1-(4-ethylphenyl)ethyl]propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-[1-(4-ethylphenyl)ethyl]propanamide has also been shown to reduce pain by modulating the activity of nociceptive neurons. In addition, N-[1-(4-ethylphenyl)ethyl]propanamide has been shown to reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-ethylphenyl)ethyl]propanamide has several advantages for lab experiments. It is easy to synthesize and purify, and its effects can be easily measured using a variety of assays. However, N-[1-(4-ethylphenyl)ethyl]propanamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-[1-(4-ethylphenyl)ethyl]propanamide has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of N-[1-(4-ethylphenyl)ethyl]propanamide. One potential area of research is the development of N-[1-(4-ethylphenyl)ethyl]propanamide analogs with improved pharmacokinetic properties. Another area of research is the investigation of N-[1-(4-ethylphenyl)ethyl]propanamide as a potential treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the development of new assays to study the effects of N-[1-(4-ethylphenyl)ethyl]propanamide on GABA receptor activity could provide valuable insights into its mechanism of action.
Méthodes De Synthèse
N-[1-(4-ethylphenyl)ethyl]propanamide is synthesized by the reaction of 4-ethylphenylacetic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-[1-(4-ethylphenyl)ethyl]propanamide as a white crystalline solid. The purity of the compound is determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-[1-(4-ethylphenyl)ethyl]propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-[1-(4-ethylphenyl)ethyl]propanamide has also been studied as a potential treatment for epilepsy, neuropathic pain, and anxiety disorders. In addition, N-[1-(4-ethylphenyl)ethyl]propanamide has been investigated for its potential use as a biomarker for the diagnosis of neurological disorders.
Propriétés
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-11-6-8-12(9-7-11)10(3)14-13(15)5-2/h6-10H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVUUDZEPFFANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-ethylphenyl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5293365.png)


![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5293388.png)

![6-cyclopentyl-N,1-dimethyl-N-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293400.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5293422.png)
![N-[3-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B5293429.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-methoxy-4-nitrophenyl)acrylamide](/img/structure/B5293443.png)
![N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5293444.png)
![5-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5293450.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-5-{4-[(2,4-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B5293462.png)